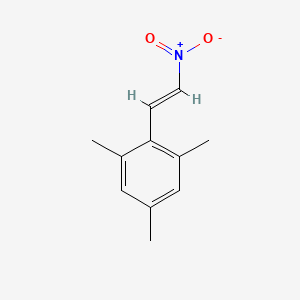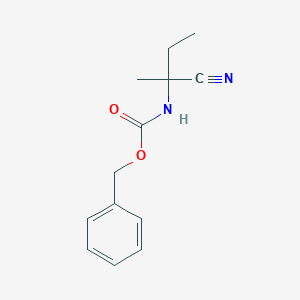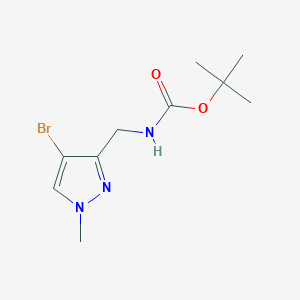
tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its potential use as a pharmaceutical intermediate, especially in the synthesis of anticancer drugs like Lorlatinib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated pyrazole derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar palladium-catalyzed processes due to their efficiency and scalability. The use of continuous flow reactors could also be explored to enhance the production yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a pharmaceutical intermediate in the synthesis of anticancer drugs like Lorlatinib.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate is not well-documented. as a pharmaceutical intermediate, it likely interacts with specific molecular targets and pathways involved in cancer cell proliferation and survival. The exact molecular targets and pathways would depend on the final drug product synthesized from this intermediate.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-tert-butyl-3-methylpyrazole: This compound shares a similar pyrazole core but lacks the carbamate group.
tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)carbamate: Another similar compound with a cyano group instead of a methyl group.
Uniqueness
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of anticancer drugs highlights its importance in medicinal chemistry.
Properties
Molecular Formula |
C10H16BrN3O2 |
|---|---|
Molecular Weight |
290.16 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]carbamate |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-5-8-7(11)6-14(4)13-8/h6H,5H2,1-4H3,(H,12,15) |
InChI Key |
WRZMHXWRCZNOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN(C=C1Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Cyanophenyl)formamido]propanoic acid](/img/structure/B13506876.png)
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13506900.png)
![6-Azaspiro[3.5]nonan-8-one](/img/structure/B13506906.png)
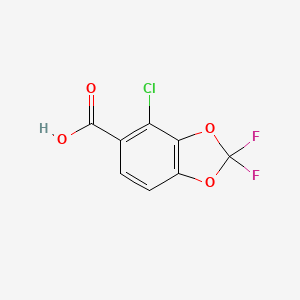
![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride](/img/structure/B13506918.png)
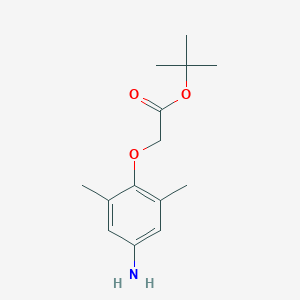
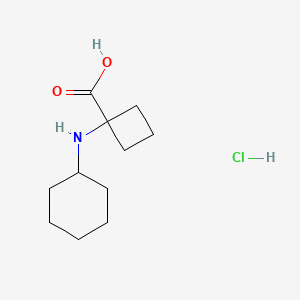
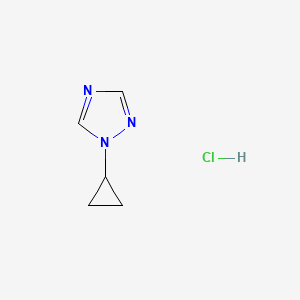

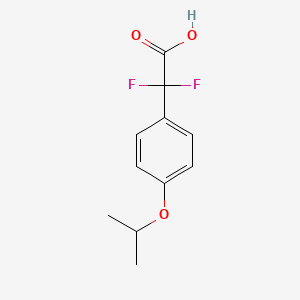
![2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B13506960.png)
